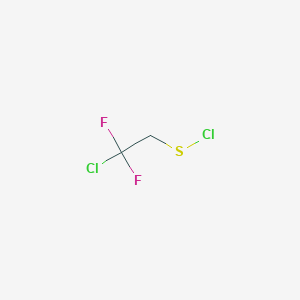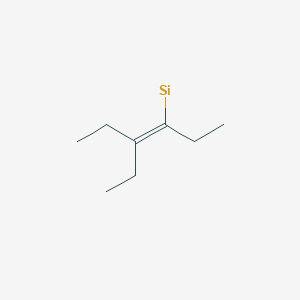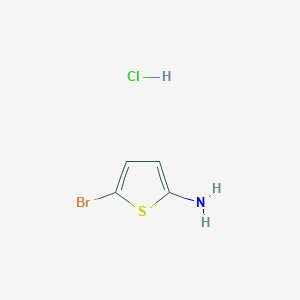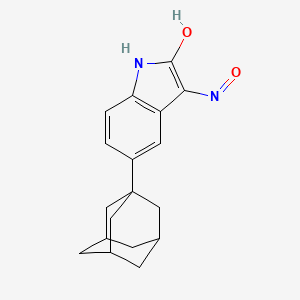
Abl Cytosolic Substrate acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abl Cytosolic Substrate acetate is a substrate for Abelson tyrosine kinase (Abl), a protein tyrosine kinase involved in various cellular processes, including cell differentiation, division, and adhesion . This compound is used primarily in research settings to study the activity and function of Abl kinase.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Abl Cytosolic Substrate acetate involves the sequential assembly of amino acids to form a peptide chain. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and deprotection: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the free peptide.
Acetylation: The final step involves acetylating the peptide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Abl Cytosolic Substrate acetate undergoes various chemical reactions, including:
Phosphorylation: Catalyzed by Abl kinase, leading to the addition of a phosphate group to the tyrosine residue.
Hydrolysis: Breaking down the peptide bonds under acidic or enzymatic conditions.
Common Reagents and Conditions
Phosphorylation: Requires ATP and Abl kinase under physiological conditions.
Hydrolysis: Can be achieved using hydrochloric acid or proteolytic enzymes.
Major Products Formed
Phosphorylated peptide: Resulting from the action of Abl kinase.
Amino acids and smaller peptides: Resulting from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Abl Cytosolic Substrate acetate is widely used in scientific research, particularly in the following fields:
Chemistry: Studying the kinetics and mechanisms of peptide phosphorylation.
Biology: Investigating the role of Abl kinase in cellular processes.
Medicine: Developing inhibitors for Abl kinase as potential treatments for diseases like chronic myeloid leukemia.
Industry: Used in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
Abl Cytosolic Substrate acetate exerts its effects by serving as a substrate for Abl kinase. The kinase phosphorylates the tyrosine residue in the substrate, which can then be used to study the activity and regulation of Abl kinase. The molecular targets include the ATP-binding site of Abl kinase and the tyrosine residue of the substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abltide: Another substrate for Abl kinase with a similar peptide sequence.
Bcr-Abl substrates: Used to study the fusion protein Bcr-Abl, which is implicated in certain leukemias.
Uniqueness
Abl Cytosolic Substrate acetate is unique due to its specific sequence and acetylation, which make it an ideal substrate for studying Abl kinase activity. Its high purity and stability also contribute to its widespread use in research.
Eigenschaften
Molekularformel |
C66H105N15O18 |
|---|---|
Molekulargewicht |
1396.6 g/mol |
IUPAC-Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H101N15O16.C2H4O2/c1-7-36(2)52(78-55(85)39(5)69-56(86)44(68)28-29-51(81)82)62(92)77-49(35-42-24-26-43(80)27-25-42)60(90)70-37(3)53(83)72-40(6)63(93)79-33-17-23-50(79)61(91)76-48(34-41-18-9-8-10-19-41)59(89)71-38(4)54(84)73-45(20-11-14-30-65)57(87)74-46(21-12-15-31-66)58(88)75-47(64(94)95)22-13-16-32-67;1-2(3)4/h8-10,18-19,24-27,36-40,44-50,52,80H,7,11-17,20-23,28-35,65-68H2,1-6H3,(H,69,86)(H,70,90)(H,71,89)(H,72,83)(H,73,84)(H,74,87)(H,75,88)(H,76,91)(H,77,92)(H,78,85)(H,81,82)(H,94,95);1H3,(H,3,4)/t36-,37-,38-,39-,40-,44-,45-,46-,47-,48-,49-,50-,52-;/m0./s1 |
InChI-Schlüssel |
ZCSPUDYZOGGOAG-IGTABNFRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.CC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)

![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)








